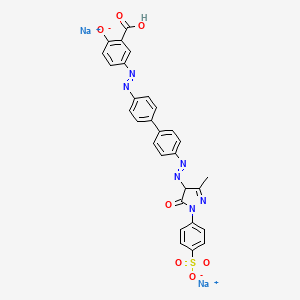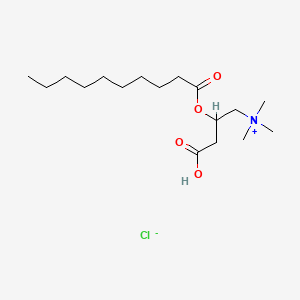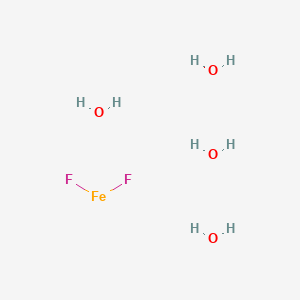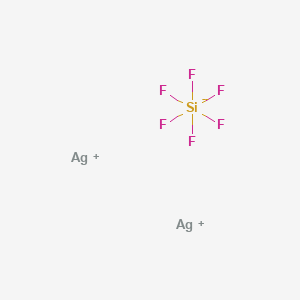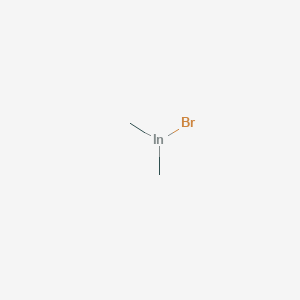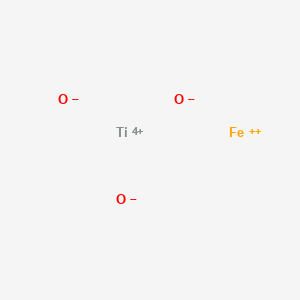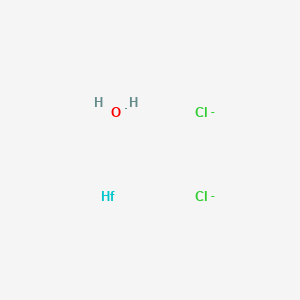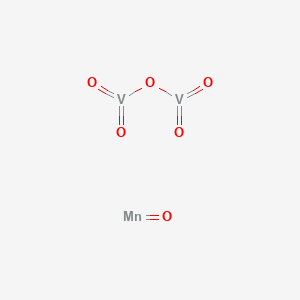
NICKEL PHOSPHATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nanoporous nickel phosphates, such as VSB-1 and VSB-5, can be efficiently conducted under microwave irradiation, significantly speeding up the reaction process. The pH level during synthesis is a critical factor, with VSB-1 crystallizing in acidic conditions and VSB-5 in weakly basic conditions. This method allows for the rapid synthesis of nickel phosphates without the need for organic template molecules (Jhung et al., 2005).
Molecular Structure Analysis
A novel organic-inorganic hybrid nickel molybdenum(V) phosphate features a unique three-dimensional open-framework structure. This structure is formed by poly(oxomolybdophosphate) anions linked by Ni(II) cations and 4,4-bipyridine bridging ligands, creating large cavities that house uncoordinated 4,4'-bipyridinium cations and lattice water molecules. This represents the first example of such an extended framework solid containing poly(oxomolybdophosphate) anions interconnected by transition-metal complexes and organic moieties (Wen-Jung Chang et al., 2006).
Chemical Reactions and Properties
Nickel phosphates have shown promising electrocatalytic activities for glucose oxidation. Ultrathin nickel-cobalt phosphate nanosheets, synthesized via a hydrothermal method, exhibited enhanced electrocatalytic activity, demonstrating their potential as electrode materials in nonenzymatic electrochemical glucose sensors. These sensors displayed a wide linear range and a low detection limit, highlighting the applicability of nickel phosphate materials in electrochemical sensing applications (Yun Shu et al., 2018).
Physical Properties Analysis
The rapid synthesis of mesoporous nickel phosphates under microwave-assisted hydrothermal conditions has been achieved. This method allows for the synthesis of mesostructured nickel phosphate at relatively low temperatures and short periods. The synthesized material exhibits a high BET surface area and pore volume, indicating its potential usefulness in applications requiring high surface area materials (Li Xu-ying et al., 2012).
Chemical Properties Analysis
Nickel phosphate nanomaterials have been explored for their potential in energy storage applications. Binary composites of nickel-manganese phosphates have shown excellent electrochemical performance as materials for high-performance energy storage devices. These composites exhibit high specific capacity and cyclic stability, underscoring the effectiveness of nickel phosphate-based materials in supercapattery devices (M. Alzaid et al., 2020).
Applications De Recherche Scientifique
Electro-Oxidation
Nickel phosphate-based materials exhibit exceptional durability and electrocatalytic activity for urea electro-oxidation, making them suitable for urea-rich wastewater treatment and energy consumption applications. For instance, different structures of nickel phosphates have been developed, with some forms showing superior stability and electrochemical activity for urea oxidation under alkaline conditions, highlighting their potential for large-scale production in wastewater treatment and energy sectors (Song et al., 2017).
Energy Storage
In the realm of energy storage, nanoporous nickel phosphates have demonstrated significant potential. A study on phosphonate-derived nanoporous metal phosphates, including nickel phosphate, showcased their high surface areas and controlled morphology, which are crucial for supercapacitor applications. These materials, especially nanoporous NiP, were found to have excellent specific capacitance and retention capacity, underscoring their utility in supercapacitors (Pramanik et al., 2016).
Wastewater Treatment
Nickel phosphate also plays a pivotal role in wastewater treatment, specifically in the bio-mineralization method for removing nickel ions from electroplating wastewater. This process involves the use of Bacillus subtilis, which produces alkaline phosphatase, leading to the precipitation of nickel phosphate octahydrate and effectively removing nickel ions from the wastewater (Yu & Jiang, 2019).
Electrocatalysis
Nickel phosphate's low conductivity has been a limitation in its application as an electrode material for electrochemical energy storage. However, recent advancements have overcome this through innovative approaches such as self-assembly of MOF on MXene nanosheets, leading to hierarchically porous nickel phosphate nanospheres. These materials exhibit high specific capacity and outstanding cycling stability, making them promising for high-performance electrode materials (Zhang et al., 2021).
Safety And Hazards
Orientations Futures
The appetite for reactions involving PH3 has grown in the past few years. This is due to the ability to generate PH3 cleanly and safely via digestion of cheap metal phosphides with acids . Nickel phosphide exists in various compositions, and the synthesis of pure-phase nickel phosphides is of immense interest due to their wide scale applications in different electrocatalytic reactions .
Propriétés
Numéro CAS |
14396-43-1 |
|---|---|
Nom du produit |
NICKEL PHOSPHATE |
Formule moléculaire |
H14Ni3O15P2 |
Poids moléculaire |
492.13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



